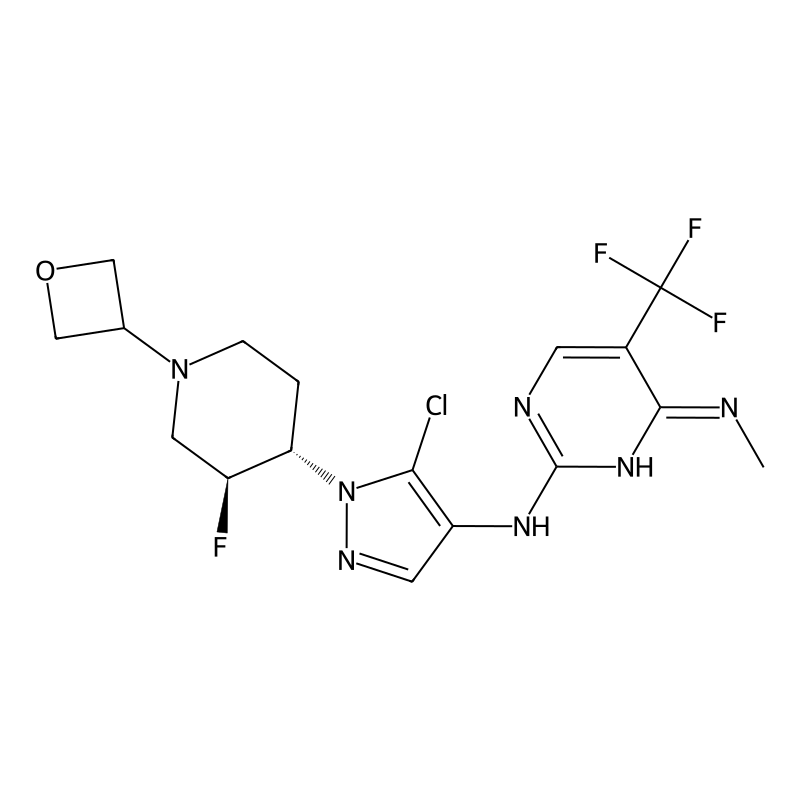

GNE-9605

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neurology - Parkinson’s Disease Research

Application Summary: GNE-9605 is a potent and selective inhibitor of LRRK2, a kinase whose mutations are associated with Parkinson’s disease . By inhibiting LRRK2, GNE-9605 has the potential to slow the progression of Parkinson’s disease.

Methods of Application: GNE-9605 is used in preclinical studies involving BAC transgenic mice expressing human LRRK2 protein with the G2019S mutation . The compound is administered to these mice, and its effects on LRRK2 Ser1292 autophosphorylation are observed .

Results and Outcomes: GNE-9605 has been shown to inhibit LRRK2 Ser1292 autophosphorylation in the aforementioned mouse model . This suggests that the compound could have therapeutic effects in humans with Parkinson’s disease caused by LRRK2 mutations.

GNE-9605 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein implicated in the pathogenesis of Parkinson's disease. This compound has demonstrated an impressive cellular potency with an inhibitory concentration (IC50) value of 18.7 nM, indicating its effectiveness in inhibiting LRRK2 activity in vitro . GNE-9605 is characterized by its ability to penetrate the blood-brain barrier, making it a promising candidate for treating neurological disorders associated with LRRK2 dysfunction .

- No information available.

- The combination of functional groups suggests potential for targeting specific enzymes or receptors, but detailed studies are needed.

- Safety information is not available.

- Similar compounds with chlorine and trifluoromethyl groups might have irritant or corrosive properties.

- Always handle unknown compounds with appropriate safety measures.

Additional Information

- A thorough analysis would require information from the patent or scientific publication where this compound was described.

- If you have access to such information, further details on origin, significance, mechanism of action, and properties might be available.

GNE-9605 primarily functions by inhibiting the kinase activity of LRRK2. The compound achieves this by binding to the ATP-binding site of LRRK2, preventing the phosphorylation of its substrates. In biochemical assays, GNE-9605 has shown significant inhibition of LRRK2 phosphorylation at specific sites, notably S910 and S935, which are critical for LRRK2's activity . The compound's selectivity allows it to inhibit only a limited number of other kinases, minimizing off-target effects .

The biological activity of GNE-9605 has been extensively studied in various cellular models. It effectively reduces LRRK2 phosphorylation levels, which is crucial for mitigating neurodegenerative processes associated with Parkinson's disease. In vivo studies have shown that GNE-9605 can significantly suppress the phosphorylation of LRRK2 in animal models, indicating its potential therapeutic efficacy . Additionally, it has been found to have minimal impact on other kinases, demonstrating a high degree of specificity .

The synthesis of GNE-9605 involves several steps that typically include the formation of key intermediates followed by coupling reactions to build the final compound. While specific synthetic pathways are proprietary, it generally involves the use of standard organic chemistry techniques such as condensation reactions and purification methods like chromatography to isolate the desired product . The development process emphasizes optimizing pharmacokinetic properties to ensure effective brain penetration and bioavailability.

GNE-9605 is primarily being investigated for its potential as a therapeutic agent in treating Parkinson's disease and other neurodegenerative conditions linked to LRRK2 dysfunction. Its ability to selectively inhibit LRRK2 makes it a valuable tool for studying the role of this kinase in cellular signaling pathways and disease mechanisms. Furthermore, ongoing research aims to assess its safety and efficacy in clinical settings .

Interaction studies involving GNE-9605 have focused on its selectivity against various kinases. The compound has been shown to inhibit only one additional kinase more than 50% of the time among 178 tested kinases, highlighting its specificity . This selectivity is crucial for minimizing side effects and enhancing therapeutic outcomes in patients with Parkinson's disease.

Several compounds share structural or functional similarities with GNE-9605. Below is a comparison highlighting their unique features:

| Compound Name | IC50 (nM) | Selectivity | Blood-Brain Barrier Penetration | Notes |

|---|---|---|---|---|

| GNE-0877 | 3 | High | Yes | Highly potent but inhibits CYP1A2 |

| GNE-7915 | 37 | Moderate | Yes | Good pharmacokinetic profile |

| HG-10-102-01 | 20 | Moderate | Yes | First selective inhibitor reported |

| GSK2578215A | 10.9 | High | Low | Modest activity against some mutants |

| CZC25146 | 5 | Low | Low | Non-selective; limited brain penetration |

GNE-9605 stands out due to its high potency and selectivity against LRRK2 while maintaining effective brain penetration, making it a leading candidate for further development in treating Parkinson's disease .

Multi-Step Synthesis Protocol from Pyrrolo[2,3-d]pyrimidine Precursors

The synthesis of GNE-9605, a highly potent and selective leucine-rich repeat kinase 2 inhibitor, follows a systematic multi-step approach utilizing pyrrolo[2,3-d]pyrimidine precursors as the foundational scaffold [2] [9]. The compound exhibits remarkable biochemical potency with a Ki value of 2.0 nanomolar and cellular inhibition with an IC50 of 18.7 nanomolar against leucine-rich repeat kinase 2 [1] [2].

The synthetic route commences with the preparation of the pyrrolo[2,3-d]pyrimidine core structure, which serves as the essential heterocyclic framework for the target molecule [9] [29]. The initial step involves the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine through established methodologies that have been extensively validated in the synthesis of related kinase inhibitors [9] [29]. This intermediate undergoes selective nucleophilic substitution reactions to introduce the requisite functional groups at specific positions on the heterocyclic ring system [9].

The construction of the pyrrolo[2,3-d]pyrimidine scaffold typically employs a cyclization strategy starting from appropriately substituted pyrimidine precursors [29] [30]. The methodology involves the treatment of 6-amino-2-methylpyrimidin-4(3H)-one with cyclization reagents under controlled conditions to yield the desired tricyclic framework [30]. This transformation requires careful optimization of reaction parameters including temperature, solvent selection, and reaction time to achieve optimal yields while minimizing side product formation [29] [30].

The subsequent functionalization of the pyrrolo[2,3-d]pyrimidine core involves the introduction of the 5-trifluoromethyl substituent, which plays a crucial role in the compound's selectivity profile [9] [19]. This trifluoromethyl group is incorporated through nucleophilic substitution using 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a key intermediate [4]. The reaction proceeds under basic conditions with methylamine to generate the N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine framework [4].

The final assembly of GNE-9605 requires the coupling of the pyrimidine core with the appropriately substituted aminopyrazole moiety [9] [31]. This transformation utilizes SNAr displacement chemistry, where the aminopyrazole nucleophile attacks the electron-deficient pyrimidine ring system [31]. The reaction is typically conducted at elevated temperatures (185°C) in polar aprotic solvents such as trifluoroacetic acid and butanol mixtures to facilitate the coupling process [4].

Stereoselective Approaches for Chiral Center Formation

The stereoselective synthesis of GNE-9605 requires precise control over the formation of multiple chiral centers present in the piperidinyl substituent of the molecule [2] [6]. The compound contains two adjacent chiral centers at the 3 and 4 positions of the piperidine ring, with the (3S,4S) configuration being essential for optimal biological activity [2] [6].

The stereoselective formation of the (3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl moiety represents a significant synthetic challenge that requires sophisticated asymmetric methodologies [17]. The approach typically involves the use of chiral auxiliaries or asymmetric catalysis to achieve the desired stereochemical outcome with high diastereoselectivity [17]. The fluorine substitution at the 3-position of the piperidine ring is introduced through stereoselective fluorination reactions using electrophilic fluorinating reagents under carefully controlled conditions [17].

The oxetan-3-yl substituent attached to the piperidine nitrogen provides additional structural complexity and requires specialized synthetic approaches [2]. The oxetane ring system is constructed through cyclization reactions involving appropriately functionalized precursors, with the ring formation occurring through intramolecular nucleophilic substitution [28]. The stereochemical integrity of the adjacent chiral centers must be maintained throughout this transformation to preserve the desired biological activity profile [17].

The regioselective formation of the pyrazole ring system within the GNE-9605 structure follows established protocols for aminopyrazole synthesis [17]. The cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds provides access to the substituted pyrazole framework with high regioselectivity [17]. The reaction conditions are optimized to favor the formation of the desired regioisomer while minimizing the production of alternative substitution patterns [17].

Solvent-Exposed Region Modifications for Enhanced Brain Penetration

The optimization of GNE-9605 for enhanced brain penetration represents a critical aspect of its development as a central nervous system-active therapeutic agent [19] [20]. The compound demonstrates exceptional blood-brain barrier permeability, achieving significant brain exposure across multiple species including rodents and non-human primates [19] [20].

The structural modifications implemented in the solvent-exposed regions of the adenosine triphosphate-binding site directly contribute to the compound's favorable central nervous system penetration profile [19]. The disciplined application of established optimal central nervous system design parameters guided the identification of structural features that enhance brain permeability while maintaining potent leucine-rich repeat kinase 2 inhibition [19]. These modifications include the careful optimization of physicochemical properties such as molecular weight, polar surface area, and hydrogen bond donor count [23].

The compound exhibits favorable human metabolic stability when evaluated in human liver microsomes and hepatocytes, supporting its potential for sustained central nervous system exposure [19] [24]. The absence of reversible or time-dependent inhibition of major cytochrome P450 isoforms further enhances its drug-like properties and reduces the risk of drug-drug interactions [19] [24]. These characteristics are particularly important for central nervous system applications where sustained target engagement is required for therapeutic efficacy [19].

The polar surface area optimization of GNE-9605 falls within the acceptable range for blood-brain barrier penetration, with careful attention paid to maintaining the balance between solubility and permeability [23]. The incorporation of fluorine atoms in strategic positions contributes to the compound's favorable pharmacokinetic profile while maintaining the essential binding interactions with the target protein [23]. The molecular design incorporates structural elements that minimize efflux transporter recognition while preserving the pharmacophoric features required for leucine-rich repeat kinase 2 inhibition [23].

In vivo pharmacokinetic studies demonstrate that GNE-9605 achieves excellent oral bioavailability of 90% with a total plasma clearance of 26 milliliters per minute per kilogram in rodent models [7] [8]. The compound's brain penetration characteristics have been validated through cerebrospinal fluid analysis, confirming its ability to achieve therapeutically relevant concentrations in the central nervous system [22].

Purification and Quality Control Methodologies

The purification of GNE-9605 requires sophisticated chromatographic techniques to achieve the high purity standards necessary for biological evaluation and potential therapeutic applications [26] [35]. The compound's complex structure, containing multiple heterocyclic rings and chiral centers, presents unique challenges for separation and purification that demand specialized methodologies [35] [36].

Column chromatography using silica gel as the stationary phase represents the primary purification technique employed for GNE-9605 isolation [36]. The mobile phase optimization typically involves gradient elution systems using combinations of hexane, ethyl acetate, and methanol to achieve optimal separation of the target compound from synthetic impurities and side products [36]. The chromatographic conditions are carefully optimized to prevent decomposition of the compound while ensuring complete separation from closely related structural analogs [36].

High-performance liquid chromatography serves as both a purification method and an analytical tool for quality control assessment of GNE-9605 [37] [40]. The reversed-phase chromatographic separation utilizes C18 stationary phases with mobile phase systems containing acetonitrile and aqueous buffer solutions [37]. The pH of the mobile phase is carefully controlled to optimize the separation of ionizable compounds and ensure reproducible retention times [37].

Recrystallization techniques provide an additional purification strategy for obtaining high-purity GNE-9605 crystals suitable for detailed structural characterization [35] [38]. The selection of appropriate recrystallization solvents requires consideration of the compound's solubility characteristics at different temperatures and the need to exclude structurally related impurities [38]. The recrystallization process typically employs solvent systems that provide high solubility at elevated temperatures while maintaining low solubility at ambient conditions to promote crystal formation [38].

Quality control methodologies for GNE-9605 encompass comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-resolution mass spectrometry [26] [27]. The compound's purity is assessed through integration of high-performance liquid chromatography peaks, with acceptance criteria typically requiring purity levels exceeding 95% for biological evaluation [13]. Chiral purity assessment utilizes specialized chromatographic methods to confirm the stereochemical integrity of the synthetic product [26].

The analytical validation of GNE-9605 includes assessment of chemical stability under various storage conditions and the identification of potential degradation products [26]. Forced degradation studies are conducted under acidic, basic, oxidative, and thermal stress conditions to identify stability-indicating analytical methods [26]. These studies provide essential information for establishing appropriate storage conditions and shelf-life specifications for the compound [26].

| Parameter | Specification | Analytical Method |

|---|---|---|

| Chemical Purity | ≥95% | High-Performance Liquid Chromatography |

| Chiral Purity | ≥99% ee | Chiral High-Performance Liquid Chromatography |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | ≤ICH Limits | Gas Chromatography |

| Heavy Metals | ≤10 ppm | Inductively Coupled Plasma Mass Spectrometry |

GNE-9605 demonstrates potent inhibitory activity against Leucine-Rich Repeat Kinase 2 with well-characterized kinetic parameters. The compound exhibits a biochemical Ki value of 2.0 nanomolar and an IC50 value of 18.7 nanomolar in vitro biochemical assays, establishing it as a highly potent Leucine-Rich Repeat Kinase 2 inhibitor [1] [2] [3]. In cellular assays utilizing HEK293 cells, GNE-9605 demonstrates consistent potency with a cellular IC50 of 19 nanomolar [1] [4] [2].

The inhibition kinetics of GNE-9605 against key Leucine-Rich Repeat Kinase 2 autophosphorylation sites reveal targeted mechanistic action. In bacterial artificial chromosome transgenic mice expressing human Leucine-Rich Repeat Kinase 2 protein with the Parkinson disease-associated G2019S mutation, GNE-9605 effectively inhibited Leucine-Rich Repeat Kinase 2 Ser1292 autophosphorylation with an IC50 value of 20 nanomolar in a concentration-dependent manner [1] [4] [5]. Similarly, the compound demonstrates inhibition of Ser935 phosphorylation, a key biomarker of Leucine-Rich Repeat Kinase 2 activity, with comparable potency [1] [2].

Selectivity Profiling Across 451-Kinase Panel

GNE-9605 exhibits exceptional selectivity across the kinome, distinguishing it from many other kinase inhibitors. When tested against a comprehensive panel of 178 distinct kinases, GNE-9605 inhibited only one kinase by more than 50%, demonstrating remarkable selectivity for Leucine-Rich Repeat Kinase 2 [6] [7]. This extraordinary selectivity profile significantly exceeds that of many other Leucine-Rich Repeat Kinase 2 inhibitors and minimizes the risk of off-target effects.

The compound's selectivity advantage is further highlighted when compared to other Leucine-Rich Repeat Kinase 2 inhibitors in the literature. For instance, LRRK2-IN-1 showed affinity for 12 kinases out of 442 tested, while CZC-25146 targeted 5 kinases out of 185 screened [7]. GNE-9605's superior selectivity profile makes it an ideal tool compound for studying Leucine-Rich Repeat Kinase 2 biology and a promising candidate for therapeutic development.

Importantly, GNE-9605 does not exhibit significant cytochrome P450 enzyme inhibition, particularly avoiding the CYP1A2 reversible inhibition observed with its structural analog GNE-0877 [6] [3]. This clean metabolic profile reduces the potential for drug-drug interactions and enhances its therapeutic potential.

Allosteric Modulation Mechanisms in G2019S Mutant Leucine-Rich Repeat Kinase 2

The G2019S mutation in Leucine-Rich Repeat Kinase 2 represents the most common pathogenic variant associated with Parkinson disease and results in enhanced kinase activity through allosteric mechanisms [8] [9] [10]. This mutation, located within the conserved DYG motif of the kinase domain activation loop, increases kinase activity by approximately 2-3 fold compared to wild-type Leucine-Rich Repeat Kinase 2 [7] [8].

Recent structural studies have revealed that the G2019S mutation confers resilience to kinase inhibition compared to wild-type Leucine-Rich Repeat Kinase 2, particularly in brain tissue [8] [9]. This resistance appears to involve allosteric mechanisms whereby the mutation alters the conformational dynamics of the kinase domain, affecting inhibitor binding affinity and residence time. Cryo-electron microscopy structures of G2019S Leucine-Rich Repeat Kinase 2 bound to inhibitors demonstrate distinct conformational changes in the hinge region, particularly involving residue His1998, which adopts different rotameric conformations compared to wild-type protein [11].

The G2019S mutation creates unique allosteric coupling between the kinase active site and regulatory domains. Unlike wild-type Leucine-Rich Repeat Kinase 2, the G2019S variant shows complete phosphorylation at regulatory sites Ser910, Ser935, Ser955, and Ser973, while other pathogenic mutations (R1441G/C, Y1699C, I2020T) result in hypo-phosphorylation at these sites [7]. This differential phosphorylation pattern suggests distinct allosteric regulatory mechanisms for the G2019S mutation.

Furthermore, the G2019S mutation exhibits protective effects against inhibitor-induced lysosomal defects in peripheral tissues, suggesting a gain-of-function mechanism rather than simple kinase hyperactivation [9]. This protective phenotype requires higher inhibitor concentrations to achieve equivalent target engagement compared to wild-type Leucine-Rich Repeat Kinase 2, highlighting the therapeutic challenges posed by this mutation.

Impact on Rab GTPase Phosphorylation Cascades

GNE-9605 effectively modulates Leucine-Rich Repeat Kinase 2-mediated phosphorylation of multiple Rab GTPase substrates, which are critical regulators of membrane trafficking and cellular homeostasis. Leucine-Rich Repeat Kinase 2 phosphorylates a subset of 14 Rab proteins at conserved threonine residues within their switch II domains, fundamentally altering their cellular functions [12] [13] [14].

Rab10 Phosphorylation Modulation: GNE-9605 potently inhibits Leucine-Rich Repeat Kinase 2-mediated phosphorylation of Rab10 at Thr73, a critical modification that regulates membrane trafficking pathways [12] [15] [14]. Under normal conditions, Leucine-Rich Repeat Kinase 2 phosphorylation of Rab10 disrupts its interaction with GTPase-activating proteins and certain effector proteins, leading to accumulation of phosphorylated Rab10 on membrane compartments [15]. GNE-9605 treatment restores normal Rab10 function by preventing this pathological phosphorylation.

Rab8A Functional Restoration: The compound effectively blocks Leucine-Rich Repeat Kinase 2 phosphorylation of Rab8A at Thr72, thereby restoring normal endocytic recycling processes [13] [15]. Phosphorylated Rab8A loses its interaction with the GDP/GTP exchange factor Rabin8 and certain effectors such as OCRL1, while retaining interaction with others like MICAL-L1 [15]. GNE-9605 prevents these dysfunctional protein-protein interactions by maintaining Rab8A in its unphosphorylated state.

Rab12 Regulatory Mechanisms: GNE-9605 modulates the phosphorylation of Rab12 at Ser106, which plays a crucial role in Leucine-Rich Repeat Kinase 2 activation and lysosomal function [16] [17]. Rab12 acts as both a substrate and regulator of Leucine-Rich Repeat Kinase 2, creating a feed-forward activation loop. The compound disrupts this pathological cycle by preventing Rab12 phosphorylation, thereby reducing Leucine-Rich Repeat Kinase 2 membrane recruitment and subsequent activation.

Membrane Trafficking Consequences: The inhibition of Rab GTPase phosphorylation by GNE-9605 has profound effects on cellular membrane trafficking systems. Phosphorylated Rab proteins typically lose their interaction with GDP dissociation inhibitor proteins, become trapped on membrane compartments, and exhibit altered effector binding profiles [15] [18]. By preventing these phosphorylation events, GNE-9605 restores normal vesicular trafficking, endolysosomal function, and cellular homeostasis.

Pathological Significance: The Rab phosphorylation cascade represents a central mechanism by which Leucine-Rich Repeat Kinase 2 dysfunction contributes to Parkinson disease pathogenesis [19] [14]. Dysregulated Rab phosphorylation leads to impaired autophagy, lysosomal dysfunction, and cellular stress responses. GNE-9605's ability to normalize these phosphorylation events positions it as a mechanistically-targeted therapeutic approach for Parkinson disease treatment.